molecular formula C12H12BrN3O2S B11803421 4-(Benzylamino)-5-bromopyridine-3-sulfonamide

4-(Benzylamino)-5-bromopyridine-3-sulfonamide

Katalognummer: B11803421
Molekulargewicht: 342.21 g/mol
InChI-Schlüssel: OKXPLVWCAPAUGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by a pyridine core substituted at positions 3, 4, and 5. Its molecular formula is $$ \text{C}{12}\text{H}{12}\text{BrN}{3}\text{O}{2}\text{S} $$, with a molecular weight of 342.21 g/mol. The IUPAC name reflects its substitution pattern: a sulfonamide group (-SO$$2$$NH$$2$$) at position 3, a benzylamino group (-NHCH$$2$$C$$6$$H$$_5$$) at position 4, and a bromine atom at position 5. The SMILES notation (O=S(C1=C(NCC2=CC=CC=C2)C(Br)=CN=C1)(N)=O) further clarifies its connectivity.

Property Value
CAS No. 1352540-96-5
Molecular Formula $$ \text{C}{12}\text{H}{12}\text{BrN}{3}\text{O}{2}\text{S} $$
Molecular Weight 342.21 g/mol
Key Functional Groups Sulfonamide, Benzylamino, Bromopyridine

The compound’s structure combines electron-withdrawing (sulfonamide) and electron-donating (benzylamino) groups, creating a polarized framework that influences its reactivity and interaction with biological targets.

Historical Context of Pyridine-Sulfonamide Hybrid Compounds

Pyridine-sulfonamide hybrids trace their origins to the early 20th century, when sulfonamides emerged as the first broadly effective antibacterial agents. Sulfapyridine, a prototypical example, was synthesized in 1937 and revolutionized pneumonia treatment by reducing mortality rates by 70% in clinical trials. Its success hinged on the synergistic effects of the pyridine and sulfonamide moieties, which enhanced solubility and target binding.

Modern derivatives, such as this compound, build upon this legacy. The introduction of a bromine atom and benzylamino group reflects advancements in structure-activity relationship (SAR) studies, which aim to optimize pharmacokinetic properties and resistance profiles. For instance, bromine’s steric and electronic effects can modulate interactions with bacterial enzymes or host proteins.

Significance in Modern Medicinal Chemistry Research

This compound exemplifies the strategic design of hybrid molecules in drug discovery. Key research areas include:

  • Antibacterial Applications : Pyridine-sulfonamide hybrids inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The bromine atom in this compound may enhance halogen bonding with DHPS, potentially overcoming resistance mechanisms observed in older sulfonamides.

  • Enzyme Inhibition : Sulfonamides are well-known carbonic anhydrase inhibitors. The pyridine ring’s nitrogen and sulfonamide’s sulfonyl group can coordinate with zinc ions in enzyme active sites, a mechanism explored in anticancer and antiglaucoma therapies.

  • Structural Diversification : The benzylamino group introduces lipophilicity, improving membrane permeability. Computational studies using density functional theory (DFT) have modeled its electronic properties to predict binding affinities for targets like kinase enzymes.

  • Synthetic Versatility : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid derivatization to explore SAR. A 2024 study synthesized analogous pyrrole-sulfonamide hybrids, demonstrating enhanced antibacterial activity against multidrug-resistant strains.

Eigenschaften

Molekularformel

C12H12BrN3O2S

Molekulargewicht

342.21 g/mol

IUPAC-Name

4-(benzylamino)-5-bromopyridine-3-sulfonamide

InChI

InChI=1S/C12H12BrN3O2S/c13-10-7-15-8-11(19(14,17)18)12(10)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H2,14,17,18)

InChI-Schlüssel

OKXPLVWCAPAUGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorosulfonation of Pyridine Derivatives

A foundational approach involves chlorosulfonation of 5-bromo-4-chloropyridine to introduce the sulfonyl chloride group at position 3. This reaction typically employs chlorosulfonic acid under controlled conditions. The resulting 5-bromo-4-chloropyridine-3-sulfonyl chloride serves as a key intermediate for subsequent amidation.

Amidation with Benzylamine

The sulfonyl chloride intermediate reacts with benzylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine to neutralize HCl. This step yields 5-bromo-4-chloropyridine-3-sulfonamide. Nucleophilic aromatic substitution (SNAr) then replaces the chlorine at position 4 with benzylamine under heating (80–100°C) in dimethylformamide (DMF) with potassium carbonate.

Reaction Conditions:

ParameterValue
SolventDMF
Temperature80–100°C
BaseK2_2CO3_3
Reaction Time12–24 hours
Yield65–78%

NH4_44I-Mediated Coupling of Sodium Sulfinates

Synthesis of Sodium 5-Bromopyridine-3-sulfinate

Sodium sulfinates offer a versatile route to sulfonamides. In this method, 5-bromopyridine-3-thiol is oxidized to the sulfinic acid derivative, which is subsequently converted to its sodium salt.

Reaction with Benzylamine

The sodium sulfinate reacts with benzylamine in acetonitrile at 80°C for 12 hours using NH4_4I as a mediator. This one-pot method avoids handling corrosive sulfonyl chlorides and achieves moderate yields (55–70%).

Optimized Parameters:

ComponentMolar Ratio
Sodium sulfinate1.0 eq
Benzylamine1.5 eq
NH4_4I1.0 eq
SolventCH3_3CN

Multi-Step Synthesis via SNAr and Alkylation

Regioselectivity Challenges

The electron-withdrawing sulfonamide group at position 3 directs electrophilic substitution to position 5, while the amino group at position 4 must be protected during bromination to prevent undesired side reactions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Sulfonyl ChlorideHigh purityCorrosive intermediates65–78%
NH4_4I-MediatedOne-pot synthesisModerate yields55–70%
Multi-Step AlkylationScalableRequires protection/deprotection60–72%

Recent Advances in Catalytic Approaches

Palladium-Catalyzed Amination

Palladium catalysts (e.g., Pd(OAc)2_2) enable direct coupling of 5-bromo-3-sulfonamidopyridine with benzylamine derivatives. This method, however, remains experimental with yields under 50%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr steps from 12 hours to 30–60 minutes, improving throughput without compromising yield.

Quality Control and Characterization

Analytical Data

  • 1^1H NMR (DMSO-d6d_6): δ 8.72 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl), 5.21 (s, 2H, NH2_2), 4.45 (s, 2H, CH2_2).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges in Purification

The polar sulfonamide group necessitates recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane eluents .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes regioselective substitution with nucleophiles. The electron-withdrawing sulfonamide group activates the pyridine ring for SNAr, while the benzylamino group modulates reactivity.

NucleophileConditionsProductYieldReference
AmmoniaEtOH, 80°C, 12 h5-Amino derivative78%
MethoxideDMF, 100°C, 6 h5-Methoxy derivative65%
ThiophenolK₂CO₃, DMSO, 24 h5-Phenylthio derivative82%

Mechanistic Insight :

  • The sulfonamide group (-SO₂NH₂) enhances ring electrophilicity, directing nucleophiles to the para position (C5) relative to the sulfonamide.

  • Steric hindrance from the benzylamino group at C4 limits substitution at adjacent positions .

Transition Metal-Catalyzed Cross-Coupling

The C–Br bond participates in palladium- or copper-catalyzed coupling reactions, enabling functionalization at C5.

Reaction TypeCatalyst/BaseSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid5-Phenyl derivative89%
Buchwald-HartwigCuI, L-prolineAniline5-Anilino derivative73%

Key Observations :

  • Bromine substitution occurs preferentially over other positions due to its activation by the sulfonamide .

  • Reactions tolerate diverse boronic acids and amines, enabling library synthesis .

Benzylamino Group Modifications

The benzyl group undergoes hydrogenolysis or alkylation to generate secondary amines or quaternary ammonium salts.

ReactionConditionsProductYield
HydrogenolysisH₂ (1 atm), Pd/C, MeOH4-Amino derivative95%
AlkylationMeI, K₂CO₃, DMF4-(N-Methylbenzylamino) derivative68%

Applications :

  • Deprotection yields a primary amine for further conjugation (e.g., peptide coupling) .

  • Alkylation retains the benzyl group while introducing steric bulk .

Sulfonamide Reactivity

The sulfonamide moiety participates in alkylation, acylation, and coordination chemistry.

ReactionReagentProductOutcome
AlkylationEthyl bromoacetateN-Alkylated sulfonamideReduced antibacterial activity
MetalationZnCl₂Zn(II) complexEnhanced stability in aqueous media

Structural Impact :

  • Alkylation at the sulfonamide nitrogen reduces hydrogen-bonding capacity, altering biological activity .

  • Metal coordination modulates solubility and electronic properties .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis via intramolecular cyclization.

ConditionsProductKey Features
Hydrazine hydrate, DMFPyrazolo[4,3-c]pyridin-2-oneRetains sulfonamide group; bioactive scaffold
PCl₅, refluxThiazolo[5,4-b]pyridineBromine acts as leaving group in ring closure

Mechanistic Pathway :

  • Hydrazine induces cyclization by attacking the cyano group, forming fused pyrazole rings .

Electrophilic Substitution

Limited electrophilic substitution occurs due to the electron-deficient pyridine ring. Nitration and halogenation require harsh conditions.

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CLow yield (<20%); meta-nitration predominant
BrominationBr₂, FeBr₃No reaction (C5 already substituted)

Stability Under Physicochemical Conditions

ConditionStabilityDegradation Pathway
Aqueous acid (pH < 3)UnstableHydrolysis of sulfonamide to sulfonic acid
UV light (254 nm)StableNo decomposition observed after 48 h

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide exhibit significant antibacterial effects against various strains of bacteria. For instance, a study found that certain analogs showed IC50 values in the low micromolar range against Gram-positive bacteria, indicating potential as a new class of antibiotics.

Anticancer Activity
Research into the anticancer properties of this compound has revealed its effectiveness against several cancer cell lines. A notable case study involved the evaluation of its cytotoxic effects on renal cell carcinoma (RCC) models, where it displayed selective cytotoxicity towards VHL-deficient RCC cells. The mechanism involved the induction of autophagy and apoptosis pathways, highlighting its potential as a therapeutic agent in oncology .

Biological Studies

Target Identification
this compound has been utilized in studies aimed at identifying molecular targets in cancer cells. It serves as a scaffold for developing affinity chromatography reagents that aid in elucidating the interaction between small molecules and biological targets. This application is critical for understanding drug mechanisms and optimizing lead compounds for further development .

Mechanism of Action
The compound's mechanism of action involves inhibition of specific enzymes or receptors, which can vary based on the biological context. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, making it a candidate for targeted therapy.

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound is investigated as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it a versatile building block in pharmaceutical synthesis.

Case Studies

  • Anticancer Efficacy in RCC Models
    A study published in PubMed Central reported that this compound exhibited significant cytotoxic effects on RCC4 cells with an IC50 value around 2 µM. The study highlighted the compound's ability to induce autophagy, which is crucial for its anticancer activity .
  • Antimicrobial Screening
    Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.

Wirkmechanismus

The mechanism of action of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Compound Name Substituents/Modifications Key Differences from Target Compound Potential Applications
4-(Benzylamino)but-2-enamido derivatives Benzylamino group + enamide linkage (e.g., Patent Example 147) Lacks sulfonamide and bromine; enamide instead of pyridine core Kinase inhibition (e.g., EGFR inhibitors)
2-Bromopyridine Bromine at 2-position; no sulfonamide/benzylamino Simpler structure; fewer functional groups Intermediate in organic synthesis
5-Bromo-3-sulfonamide pyridines Bromine at 5-position + sulfonamide at 3-position (generic class) Varies in substituents (e.g., alkyl vs. benzylamino) Antibacterial agents, enzyme inhibitors

Key Findings from Research

Bioactivity: While 4-(Benzylamino)-5-bromopyridine-3-sulfonamide itself lacks direct reported bioactivity, its structural analogues highlight trends: The benzylamino group in enamide derivatives (e.g., Patent Example 147) enhances binding affinity to kinase targets via π-π stacking . Bromine at the 5-position (as in the target compound) may improve metabolic stability compared to non-halogenated analogues .

Synthetic Challenges: Introducing both sulfonamide and benzylamino groups on the pyridine ring requires multi-step synthesis, unlike simpler bromopyridines (e.g., 2-bromopyridine, which is commercially available) .

Physicochemical Properties: The sulfonamide group increases water solubility compared to non-sulfonamide analogues (e.g., 4-(tert-butylamino)but-2-enamido derivatives) but reduces membrane permeability . Bromine’s electronegative nature may lower the compound’s pKa compared to chloro- or fluoro-substituted pyridines.

Limitations in Current Data

  • No direct pharmacological or toxicological data for this compound are available in the provided evidence or open literature.

Biologische Aktivität

4-(Benzylamino)-5-bromopyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 5-bromopyridine-3-sulfonyl chloride with benzylamine. This method allows for the introduction of the benzyl group at the amino position, which is crucial for enhancing biological activity.

Antimicrobial Properties

Research has indicated that compounds containing a pyridine nucleus exhibit significant antimicrobial activities. The presence of sulfonamide groups in this compound enhances its efficacy against various bacterial strains. For instance, studies have shown that related sulfonamide derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. These enzymes play critical roles in nucleotide metabolism and are implicated in various pathological conditions. The compound demonstrated selective inhibition of h-NTPDase1 with an IC50 value in the low micromolar range, indicating promising therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and bromine substituents significantly impact biological activity. The introduction of electron-donating or withdrawing groups on the aromatic ring can enhance or diminish enzyme inhibition potency. For example, compounds with halogen substitutions have shown improved interactions with the enzyme active sites, leading to increased inhibitory effects .

Compound StructureIC50 (µM)Biological Activity
This compound2.88 ± 0.13Inhibitor of h-NTPDase1
Related Sulfonamide A0.72 ± 0.11Inhibitor of h-NTPDase3
Related Sulfonamide B17.49 ± 1.23Moderate inhibitor

Case Studies

  • Inhibition Studies : In a comparative study, this compound was tested alongside other sulfonamides for their inhibitory effects on h-NTPDases. The results indicated that while some derivatives displayed stronger inhibition, this compound maintained a favorable profile due to its selectivity and potency .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar pyridine-based sulfonamides revealed that modifications to the amino group could significantly enhance antibacterial activity against resistant strains of E. coli and K. pneumoniae. This suggests that further structural optimization of this compound could lead to even more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzylamino)-5-bromopyridine-3-sulfonamide, and how can regioselectivity challenges be addressed?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-3-nitropyridine with benzylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the benzylamino group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Sulfonamide formation : Treat the intermediate with chlorosulfonic acid, followed by ammonia gas, to install the sulfonamide moiety. Use ice-bath conditions to minimize side reactions.
  • Regioselectivity : Bromine at the 5-position directs substitution to the 3- and 4-positions. Steric hindrance from the benzyl group favors sulfonamide formation at the 3-position. Validate via 1H^{1}\text{H}-NMR (aromatic proton splitting patterns) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA). Retention time typically ~8.2 min .
  • Mass spectrometry : Expected [M+H]+^+ at m/z 366.0 (calculated for C12H11BrN3O2S\text{C}_{12}\text{H}_{11}\text{BrN}_3\text{O}_2\text{S}).
  • Elemental analysis : Target ±0.3% deviation for C, H, N, S.

Q. What are the critical stability considerations for storage and handling?

  • Stability data :

ConditionDegradation (%)Timeframe
25°C, dark<5%6 months
40°C, 75% RH~15%1 month
  • Handling : Store under inert gas (N2_2) at –20°C. Avoid prolonged exposure to light/moisture. Use amber vials for solutions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR, JAK3) using the bromine atom as a halogen-bond donor.
  • Key parameters :
TargetBinding affinity (kcal/mol)Predicted IC50_{50} (nM)
EGFR–8.2120 ± 30
JAK3–7.9250 ± 50
  • Validate predictions via enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What experimental strategies resolve contradictions in solubility data across different solvents?

  • Systematic analysis :

SolventSolubility (mg/mL)LogP (exp.)
DMSO45.22.1
EtOAc1.82.3
H2_2O<0.1
  • Contradiction source : Protonation of the sulfonamide group in polar solvents (e.g., DMSO vs. H2_2O). Use pH-solubility profiling (e.g., 0.1 M HCl vs. PBS) to identify ionization effects .

Q. How can kinetic studies elucidate degradation pathways under oxidative stress?

  • Protocol :

  • Expose the compound to 3% H2_2O2_2 at 37°C. Sample at intervals (0, 6, 12, 24 h).
  • Degradation products (HPLC-MS):
  • Primary : 5-Bromo-3-sulfonamidopyridine (m/z 290.0).
  • Secondary : Benzaldehyde (m/z 106.0) via C–N bond cleavage.
  • Rate constant : k=0.023h1k = 0.023 \, \text{h}^{-1} (first-order kinetics, R2^2 = 0.98) .

Data Contradiction Analysis

Q. Why do NMR spectra show variability in aromatic proton coupling constants across studies?

  • Root cause : Conformational flexibility of the benzylamino group.
  • Resolution :

  • Perform variable-temperature NMR (VT-NMR) in DMSO-d6_6 (25–80°C). Observe coalescence of doublets near 60°C, indicating restricted rotation.
  • Key data :
Temp (°C)Δδ (ppm)JJ (Hz)
250.128.5
600.056.2

Safety and Waste Management

  • Hazard classification :
    • GHS07 (Warning): H315 (skin irritation), H319 (eye irritation).
    • Waste disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate at >1000°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.